molecular formula C17H19NO2 B13855095 N-(2-(Benzhydryloxy)ethyl)-N-methylformamide

N-(2-(Benzhydryloxy)ethyl)-N-methylformamide

Cat. No.: B13855095
M. Wt: 269.34 g/mol
InChI Key: CRCPHAMOYWLCKA-UHFFFAOYSA-N
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Description

N-(2-(Benzhydryloxy)ethyl)-N-methylformamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzhydryloxy group attached to an ethyl chain, which is further connected to a methylformamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Benzhydryloxy)ethyl)-N-methylformamide typically involves the reaction of benzhydrol with ethylamine, followed by formylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Benzhydryloxy)ethyl)-N-methylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the benzhydryloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryl ketones, while reduction can produce N-(2-(benzhydryloxy)ethyl)-N-methylamine.

Scientific Research Applications

N-(2-(Benzhydryloxy)ethyl)-N-methylformamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be utilized in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(Benzhydryloxy)ethyl)-N-methylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryloxy group can facilitate binding to hydrophobic pockets, while the formamide moiety may participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Benzhydryloxy)ethyl)-2-butanamine hydrochloride
  • N-(2-(Benzhydryloxy)ethyl)propan-1-amine hydrochloride
  • Diphenhydramine

Uniqueness

N-(2-(Benzhydryloxy)ethyl)-N-methylformamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2-benzhydryloxyethyl)-N-methylformamide

InChI

InChI=1S/C17H19NO2/c1-18(14-19)12-13-20-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3

InChI Key

CRCPHAMOYWLCKA-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C=O

Origin of Product

United States

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